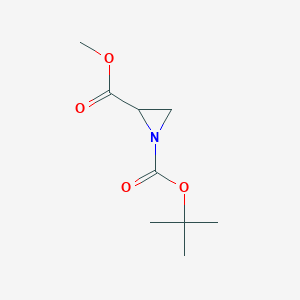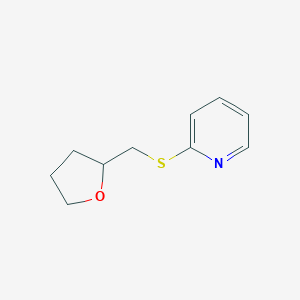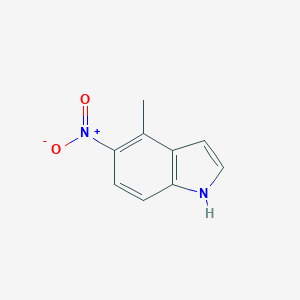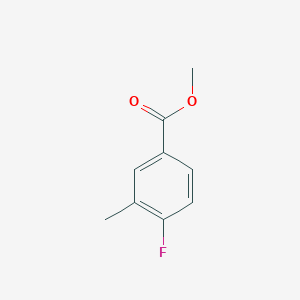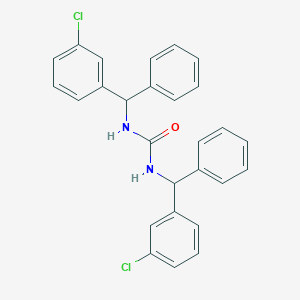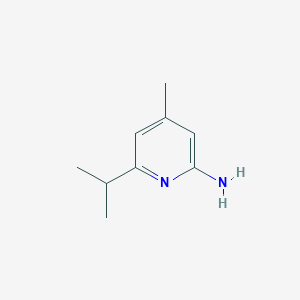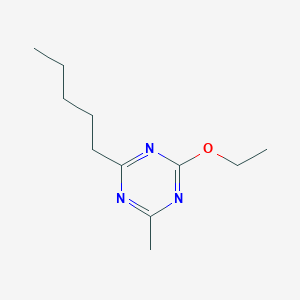
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine, also known as EMPIT or Ethylhexyl triazone, is a widely used organic compound that belongs to the class of UV-absorbing agents. It is commonly used in sunscreens and other personal care products due to its ability to absorb UV radiation, which can cause skin damage and increase the risk of skin cancer.
Mécanisme D'action
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine works by absorbing UV radiation in the range of 290-350nm, which is the range that is most damaging to the skin. It does this by forming a complex with the UV radiation, which then dissipates the energy as heat, preventing it from causing damage to the skin.
Biochemical and Physiological Effects:
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine has been shown to have no significant effects on the skin or body when used in concentrations typically found in personal care products. It is non-toxic and non-irritating to the skin, making it a safe and effective ingredient in sunscreens and other personal care products.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine has several advantages for use in lab experiments, including its ability to absorb UV radiation and protect cells from damage. However, its effectiveness can be limited by its solubility in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine, including its use in combination with other UV-absorbing agents to increase its effectiveness, and its potential use in other applications beyond personal care products, such as in the food industry or in the production of plastics. Additionally, further research is needed to fully understand the long-term effects of 2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine on the skin and body, as well as its potential impact on the environment.
Méthodes De Synthèse
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine is synthesized through a reaction between 3-aminobenzoic acid ethyl ester and 2-ethylhexyl chloroformate in the presence of a base catalyst. The reaction yields 2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine as a white crystalline solid with a melting point of 52-54℃.
Applications De Recherche Scientifique
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine has been extensively studied for its ability to absorb UV radiation and protect the skin from damage. It has been shown to be effective in preventing UV-induced erythema and sunburn, as well as reducing the risk of skin cancer.
Propriétés
Numéro CAS |
173462-02-7 |
|---|---|
Nom du produit |
2-Ethoxy-4-methyl-6-pentyl-1,3,5-triazine |
Formule moléculaire |
C11H19N3O |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
2-ethoxy-4-methyl-6-pentyl-1,3,5-triazine |
InChI |
InChI=1S/C11H19N3O/c1-4-6-7-8-10-12-9(3)13-11(14-10)15-5-2/h4-8H2,1-3H3 |
Clé InChI |
QKEDZKSVLPGJKD-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NC(=NC(=N1)C)OCC |
SMILES canonique |
CCCCCC1=NC(=NC(=N1)C)OCC |
Synonymes |
1,3,5-Triazine,2-ethoxy-4-methyl-6-pentyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





